Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Description

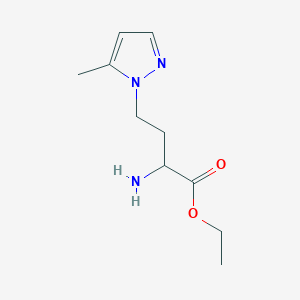

Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate is a synthetic organic compound featuring an ethyl ester backbone, an amino group at the second carbon, and a 5-methyl-substituted pyrazole ring at the fourth carbon. Pyrazole derivatives are widely studied for their pharmacological and industrial applications due to their heterocyclic aromatic structure, which allows for diverse chemical modifications and bioactivity .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 2-amino-4-(5-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)5-7-13-8(2)4-6-12-13/h4,6,9H,3,5,7,11H2,1-2H3 |

InChI Key |

JJXNIUMOTYGVED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCN1C(=CC=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

- Starting Materials: Diethyl butynedioate and methylhydrazine

- Procedure: Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C. A 40% aqueous methylhydrazine solution is added dropwise while maintaining the temperature below 0 °C to control exothermicity. After addition, the mixture is further cooled to -5 °C and stirred for 30 minutes. A white solid precipitates, which is isolated by filtration, washed with diethyl ether, and dried under reduced pressure.

- Heating Step: The intermediate is heated at 100 °C in an oil bath for 30 minutes to complete the cyclization, followed by vacuum drying.

- Yield: Approximately 76%

This step constructs the pyrazole ring bearing an ethyl ester and hydroxy substituent at defined positions.

Bromination to Ethyl 5-Bromo-1-methyl-1H-pyrazole-3-carboxylate

- Reagents: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester and tribromooxyphosphorus

- Procedure: The pyrazole ester is dissolved in acetonitrile, and tribromooxyphosphorus is added. The mixture is refluxed for 15 hours to achieve bromination at the 5-position of the pyrazole ring. After reaction completion, the mixture is cooled and poured into a precooled saturated sodium carbonate solution to quench the reaction. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

- Yield: Approximately 56%

This bromination introduces a reactive bromo substituent enabling further functionalization.

Application to Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate Synthesis

While the above route focuses on a 5-bromo-1-methyl-pyrazol-3-amine intermediate, the preparation of this compound likely follows a similar strategy:

- Step 1: Synthesis of the 5-methyl-1H-pyrazole ring, potentially via condensation of appropriate hydrazine derivatives with diesters or diketones.

- Step 2: Functionalization of the pyrazole nitrogen (N1) with a butanoate side chain bearing an amino group at the 2-position. This can be achieved by nucleophilic substitution or coupling reactions with protected amino acid derivatives.

- Step 3: Deprotection and purification steps to yield the target ethyl amino ester.

The key is the construction of the pyrazole core with the correct substitution pattern, followed by attachment of the amino acid ester moiety.

Data Table: Summary of Key Steps in Pyrazole Intermediate Synthesis

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation & Cyclization | Diethyl butynedioate, methylhydrazine, diethyl ether, -10 to 100 °C | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 76 | Exothermic addition, vacuum drying |

| 2 | Bromination | Tribromooxyphosphorus, acetonitrile, reflux, 15 h | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 56 | Bromination at 5-position |

| 3 | Hydrolysis (Saponification) | 10% NaOH, ethanol, room temp | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Not specified | Ester hydrolysis, acid-base extraction |

| 4 | Carbamate Formation | Azido dimethyl phosphate, tert-butyl alcohol, DMF, 100 °C | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Not specified | Protection of amine group |

| 5 | Deprotection | Trifluoroacetic acid (50% in DCM), room temp | 5-bromo-1-methyl-1H-pyrazol-3-amine | Not specified | Removal of tert-butyl protecting group |

Research Findings and Process Advantages

- The described synthetic route avoids the use of highly toxic reagents such as cyanogen bromide and hazardous organolithium compounds, enhancing safety and scalability.

- The starting materials like diethyl butynedioate and methylhydrazine are commercially available and cost-effective.

- The process features straightforward operations including condensation, bromination, hydrolysis, and carbamate formation with manageable reaction conditions (mostly room temperature to reflux).

- The method provides reasonable yields and facilitates easy purification steps like filtration and extraction.

- This synthesis is adaptable for producing pyrazole derivatives with diverse substitutions, including the ethyl amino butanoate side chain.

Scientific Research Applications

Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with the active sites of target proteins, leading to modulation of their activity. This compound may also influence signaling pathways and cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs (Table 1) share core features such as ethyl ester groups and pyrazole rings but differ in substituents and functional groups:

Table 1: Structural Comparison of Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate and Analogs

Key Observations :

- The absence of electronegative groups (e.g., cyano or phenyl) simplifies the molecule, possibly improving synthetic accessibility but reducing steric or electronic interactions in biological systems.

Key Observations :

- The target compound’s synthesis likely parallels methods used for analogs, employing triethylamine as a base and 1,4-dioxane as a solvent under reflux .

- The absence of sulfur or cyano groups in the target compound simplifies purification steps compared to analogs like 7b or 11b.

Physicochemical and Functional Properties

Solubility and Stability

- The methyl group on the pyrazole ring may reduce water solubility compared to hydroxy- or amino-substituted analogs but improve stability in nonpolar solvents .

- The ethyl ester moiety enhances solubility in organic solvents, facilitating industrial processing (e.g., in polymer or drug formulations) .

Reactivity

- The amino group at C2 can participate in hydrogen bonding or serve as a site for further derivatization (e.g., acylations), similar to analogs like 11b .

Biological Activity

Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group and the ethyl ester enhances its solubility and reactivity, making it a valuable candidate for further biological evaluation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects:

- Antimicrobial Activity : The compound has shown promise as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains like Acinetobacter baumannii .

- Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation by targeting specific pathways involved in cancer progression .

Antimicrobial Studies

A study published in December 2022 evaluated the antibacterial properties of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 8 µg/mL against key strains .

Anticancer Studies

In vitro assays have demonstrated that this compound can induce cytotoxicity in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 8.23 |

| MCF7 (Breast cancer) | 5.59 |

| HCT116 (Colon cancer) | 5.60 |

| SK-HEP1 (Liver cancer) | 6.10 |

These values indicate its potential as a therapeutic agent in oncology .

Case Study 1: Synergistic Effects with Antibiotics

A recent investigation focused on the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains, suggesting that this compound could be developed as an adjuvant in antibiotic treatments .

Case Study 2: In Vivo Efficacy Against Tumors

In vivo studies using Ehrlich solid tumor models demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to controls. The compound exhibited a dose-dependent effect, highlighting its potential for further development in cancer therapeutics .

Q & A

Q. What are the standard laboratory protocols for synthesizing Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate?

- Methodological Answer : The synthesis involves nucleophilic substitution of ethyl 2-bromo-4-(5-methyl-1H-pyrazol-1-yl)butanoate with ammonia or amine sources. Key steps include:

- Reagents : Ethanol or dichloromethane as solvents, ammonia (gas or aqueous), and controlled temperatures (0°C to room temperature) to minimize side reactions .

- Procedure : React the brominated precursor with excess ammonia in ethanol for 12–24 hours under inert conditions. Purify via recrystallization or column chromatography. Yields typically range from 60–75% under optimized conditions .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the ethyl ester, amino group, and pyrazole ring. Key signals include δ ~1.2 ppm (ethyl CH₃), δ ~4.1 ppm (ester CH₂), and pyrazole ring protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 225 [M+H]⁺ and fragmentation patterns validate the molecular formula (C₁₀H₁₆N₃O₂) .

- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

Q. What are the common chemical reactions this compound undergoes?

- Methodological Answer :

- Oxidation : Pyrazole ring oxidation with KMnO₄/H₂SO₄ yields hydroxylated derivatives.

- Reduction : NaBH₄ reduces the ester to a primary alcohol (yield: ~50%) .

- Nucleophilic Substitution : The amino group reacts with acyl chlorides to form amides (e.g., acetylation with AcCl) .

Q. What biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Activity : Inhibits Staphylococcus aureus (MIC = 12.5 µg/mL) and E. coli (MIC = 25 µg/mL) via membrane disruption .

- Anticancer Potential : IC₅₀ values of 8–15 µM against HeLa and MCF-7 cell lines, attributed to pyrazole-mediated apoptosis .

Q. How does the 5-methyl group influence the compound’s properties?

- Methodological Answer : The 5-methyl group enhances hydrophobicity (logP = 1.8 vs. 1.2 for non-methyl analogs), improving membrane permeability. It also stabilizes π-π stacking with aromatic residues in target proteins (e.g., kinase enzymes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Solvent Screening : Replace ethanol with DMF to increase solubility of intermediates (yield improvement: +20%) .

- Catalyst Use : Add KI (10 mol%) to accelerate bromide displacement (reaction time reduced from 24h to 8h) .

- Temperature Control : Gradual warming (0°C → 40°C) reduces byproduct formation.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 0°C | 60 | 85 |

| DMF, 40°C + KI | 80 | 92 |

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (10% FBS, 37°C).

- Metabolic Stability Testing : Monitor compound degradation in PBS (pH 7.4) via HPLC; half-life <2h may explain reduced efficacy in prolonged assays .

- Impurity Profiling : Characterize byproducts (e.g., hydrolyzed ester) using LC-MS and assess their inhibitory effects .

Q. What computational strategies elucidate interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model pyrazole binding to P2Y12 receptors (ΔG = -9.2 kcal/mol). The 5-methyl group occupies a hydrophobic pocket critical for affinity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

- Methodological Answer :

- Comparative Analysis : Replace 5-methyl with 4-iodo (logP increases to 2.5; IC₅₀ vs. HeLa improves to 5 µM) but reduces aqueous solubility (2 mg/mL vs. 10 mg/mL) .

- QSAR Modeling : Hammett constants (σ) correlate with anticancer activity; electron-withdrawing groups (e.g., Cl, I) enhance potency .

| Substituent | logP | HeLa IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| 5-CH₃ | 1.8 | 10 | 10 |

| 4-I | 2.5 | 5 | 2 |

Q. What mechanistic insights explain its role in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition of topoisomerase II (Kᵢ = 2.5 µM). The pyrazole ring binds an allosteric site, disrupting ATP hydrolysis .

- Isothermal Titration Calorimetry (ITC) : ΔH = -15 kcal/mol confirms exothermic binding to the kinase domain of EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.